molecular formula C8H5BF3KS B15297794 Potassium benzo[b]thiophen-4-yltrifluoroborate

Potassium benzo[b]thiophen-4-yltrifluoroborate

Cat. No.: B15297794
M. Wt: 240.10 g/mol
InChI Key: VMACLZXPNHQQHX-UHFFFAOYSA-N
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Description

Potassium benzo[b]thiophen-4-yltrifluoroborate is a chemical compound with the empirical formula C8H5BF3KS. It is a member of the trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium benzo[b]thiophen-4-yltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of benzo[b]thiophene with boron trifluoride etherate in the presence of a potassium base. The reaction typically occurs under an inert atmosphere at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually isolated through crystallization or precipitation techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium benzo[b]thiophen-4-yltrifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to yield thiol derivatives.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Potassium benzo[b]thiophen-4-yltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of fluorescent probes and imaging agents.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which potassium benzo[b]thiophen-4-yltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It is known to participate in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds through the interaction with palladium catalysts.

Comparison with Similar Compounds

Similar Compounds

  • Potassium benzo[b]thiophen-2-yltrifluoroborate
  • Potassium 2-benzothiophenetrifluoroborate
  • Potassium benzothiophene-2-trifluoroborate

Uniqueness

Potassium benzo[b]thiophen-4-yltrifluoroborate is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals.

Properties

Molecular Formula

C8H5BF3KS

Molecular Weight

240.10 g/mol

IUPAC Name

potassium;1-benzothiophen-4-yl(trifluoro)boranuide

InChI

InChI=1S/C8H5BF3S.K/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-5H;/q-1;+1

InChI Key

VMACLZXPNHQQHX-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C2C=CSC2=CC=C1)(F)(F)F.[K+]

Origin of Product

United States

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